molecular formula C21H22FN7O B11102852 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11102852
M. Wt: 407.4 g/mol
InChI Key: IHEQORDSFXSAAO-OEAKJJBVSA-N
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Description

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and a fluorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the triazine ring.

    Addition of the Fluorobenzylidene Group: The fluorobenzylidene group is added through a condensation reaction between a fluorobenzaldehyde and a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its triazine core, coupled with the morpholine and fluorobenzylidene groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22FN7O

Molecular Weight

407.4 g/mol

IUPAC Name

2-N-[(E)-(2-fluorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22FN7O/c1-15-6-8-17(9-7-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

IHEQORDSFXSAAO-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4F

Origin of Product

United States

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